molecular formula C18H16N2O2S B2658971 2-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034270-97-6

2-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2658971
M. Wt: 324.4
InChI Key: KONCKZBTTYPEBQ-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (organic, inorganic, etc.) and the functional groups present in the molecule.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves analyzing the structure of the molecule using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The analysis provides information about the arrangement of atoms in the molecule and the chemical bonds between them.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo.


Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research on similar compounds often involves the synthesis of novel heterocyclic compounds that have shown potential as anti-inflammatory and analgesic agents. For instance, the synthesis of various heterocyclic compounds derived from visnaginone and khellinone has been studied, indicating a wide interest in developing new pharmaceutical agents with improved therapeutic profiles. These compounds were evaluated for their cyclooxygenase inhibition and exhibited notable analgesic and anti-inflammatory activities, suggesting potential applications in treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).

Anticancer Activity

The structural features of benzamide derivatives, including thiophene moieties, have been explored for their anticancer properties. Studies have focused on synthesizing and evaluating the anticancer efficacy of various benzamide derivatives against multiple human cancer cell lines. These efforts underscore the potential of such compounds in the development of new anticancer drugs, highlighting the importance of structural modifications to enhance therapeutic outcomes (Mohan et al., 2021).

Potential Antipsychotic Agents

Research has also delved into the synthesis of benzamides with specific structural modifications for evaluating their neuroleptic (antipsychotic) potential. These studies are indicative of the ongoing search for more effective and safer antipsychotic medications. The structural characteristics of these compounds, such as methoxy and bromo substituents, play a crucial role in their pharmacological profiles, including their affinity for dopamine receptors and their behavioral effects in animal models (Högberg et al., 1990).

Enzyme Inhibition for Therapeutic Applications

The design and synthesis of compounds targeting specific enzymes, such as renin inhibitors, have been explored for their therapeutic potential in treating diseases like hypertension. The optimization of these molecules, including modifications to their piperidine moieties, aims to improve their pharmacokinetic profiles while maintaining or enhancing their enzyme inhibitory activity. This research direction emphasizes the role of chemical synthesis in creating more effective and bioavailable pharmaceutical agents (Tokuhara et al., 2018).

Safety And Hazards

This includes information about the toxicity of the compound, precautions that need to be taken while handling it, first aid measures, and proper disposal methods.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or activity.


Please note that the availability of this information can vary depending on how much research has been done on the specific compound. For a less-studied compound, some of this information might not be available. It’s always a good idea to consult multiple sources and refer to the primary literature when possible.


properties

IUPAC Name

2-methoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-16-6-3-2-5-15(16)18(21)20-11-13-9-14(12-19-10-13)17-7-4-8-23-17/h2-10,12H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONCKZBTTYPEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

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